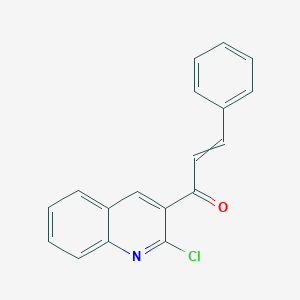
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a quinoline ring substituted with a chlorine atom at the 2-position and a phenylprop-2-en-1-one moiety at the 3-position.
Métodos De Preparación
The synthesis of 1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline and benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-chloroquinoline and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 2-chloro-3-(phenylmethylene)quinoline.
Cyclization: The intermediate undergoes cyclization under acidic conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can participate in further condensation reactions with various aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or silver nanoparticles.
Aplicaciones Científicas De Investigación
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit mammalian topoisomerase II.
Antimicrobial Activity: Quinoline derivatives, including this compound, exhibit antimicrobial properties and are investigated for their potential use as antibiotics.
Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on various biological targets and pathways.
Synthetic Intermediates: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline ring system allows it to intercalate into DNA, thereby inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-(2-Chloroquinolin-3-yl)-3-phenylprop-2-en-1-one can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of the phenylprop-2-en-1-one moiety.
1-(2-Chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol: This derivative has additional substituents on the quinoline ring and exhibits different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility.
Propiedades
Número CAS |
113231-78-0 |
|---|---|
Fórmula molecular |
C18H12ClNO |
Peso molecular |
293.7 g/mol |
Nombre IUPAC |
1-(2-chloroquinolin-3-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H12ClNO/c19-18-15(12-14-8-4-5-9-16(14)20-18)17(21)11-10-13-6-2-1-3-7-13/h1-12H |
Clave InChI |
XTDAKXFKSWBTCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
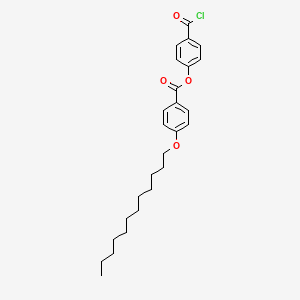
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)
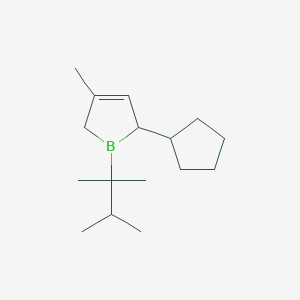
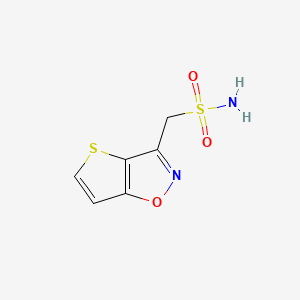
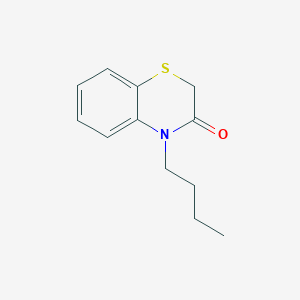
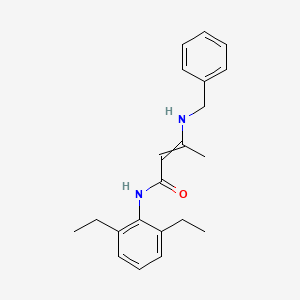
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
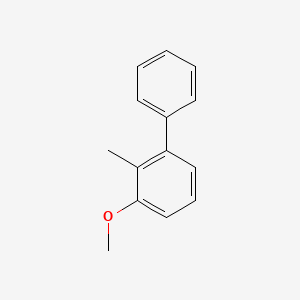
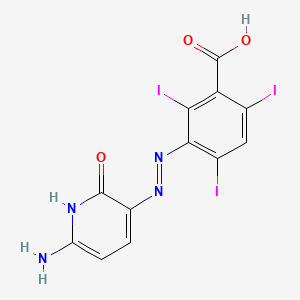
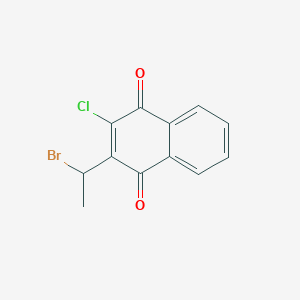

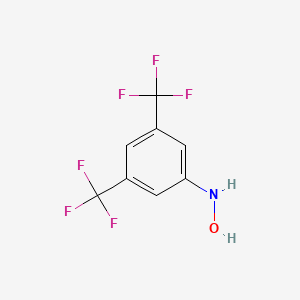
![9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14316651.png)
